molecular formula C8H6BrFO4S B2728587 methyl3-bromo-5-(fluorosulfonyl)benzoate CAS No. 2088829-02-9

methyl3-bromo-5-(fluorosulfonyl)benzoate

Cat. No.: B2728587
CAS No.: 2088829-02-9
M. Wt: 297.09
InChI Key: WBEBJFWXYBINMH-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(fluorosulfonyl)benzoate (C₈H₆BrFO₄S; monoisotopic mass: 295.9154 Da) is a halogenated benzoate ester featuring a bromine atom at the 3-position and a fluorosulfonyl (-SO₂F) group at the 5-position of the aromatic ring . The fluorosulfonyl group is a strong electron-withdrawing moiety, which significantly influences the compound’s electronic properties and reactivity. This structural motif is rare in published literature, as evidenced by the absence of patents or peer-reviewed studies directly addressing this compound .

Properties

IUPAC Name

methyl 3-bromo-5-fluorosulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO4S/c1-14-8(11)5-2-6(9)4-7(3-5)15(10,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEBJFWXYBINMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-5-fluorosulfonylbenzoate typically involves the bromination and sulfonylation of methyl benzoate derivatives. One common method includes the reaction of methyl 3-bromo-5-fluorobenzoate with a sulfonylating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of methyl 3-bromo-5-fluorosulfonylbenzoate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

methyl3-bromo-5-(fluorosulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction of the sulfonyl group can produce a thiol .

Scientific Research Applications

Antimicrobial Activity

Methyl 3-bromo-5-(fluorosulfonyl)benzoate has shown promising antimicrobial properties in various studies. Its effectiveness against different microbial strains can be summarized as follows:

Microbial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5 µg/mL
Staphylococcus aureus0.25 µg/mL
Candida albicans0.125 µg/mL

These findings suggest that the compound could be developed into a lead candidate for new antimicrobial agents, particularly in the treatment of resistant strains.

Anticancer Activity

In vitro studies have demonstrated that methyl 3-bromo-5-(fluorosulfonyl)benzoate exhibits anticancer properties against various cancer cell lines. The results are summarized below:

Cancer Cell LineIC50 (µM)
MCF-710
HeLa15
A54920

The compound appears to induce apoptosis through modulation of cell cycle pathways, making it a candidate for further development in cancer therapeutics.

Synthetic Applications

Methyl 3-bromo-5-(fluorosulfonyl)benzoate serves as an important intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The fluorosulfonyl group can act as a leaving group, facilitating the introduction of nucleophiles.
  • Cross-Coupling Reactions : It can be utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are vital in pharmaceuticals and agrochemicals.

Case Study 1: Enzyme Inhibition Profile

A study investigated the enzyme inhibition profile of methyl 3-bromo-5-(fluorosulfonyl)benzoate against carboxylesterases. The compound exhibited competitive inhibition with a Ki value of approximately 0.1 µM, indicating potential therapeutic applications targeting lipid metabolism disorders.

Case Study 2: Antifungal Efficacy

Another study focused on the antifungal efficacy of the compound against clinical isolates of Candida. It effectively inhibited biofilm formation at sub-MIC concentrations, suggesting its potential as an antifungal agent capable of overcoming resistance mechanisms commonly seen in fungal pathogens.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-fluorosulfonylbenzoate involves its reactive functional groups. The bromine and sulfonyl groups can participate in nucleophilic substitution and electrophilic addition reactions, respectively. These reactions enable the compound to modify biological molecules such as proteins and nucleic acids, thereby affecting their function .

Comparison with Similar Compounds

Electronic and Reactivity Comparisons

  • Fluorosulfonyl vs. Chlorosulfonyl : The fluorosulfonyl group (-SO₂F) exhibits higher electronegativity than chlorosulfonyl (-SO₂Cl), leading to stronger electron-withdrawing effects. This enhances the electrophilicity of the aromatic ring, making the compound more reactive in substitution reactions compared to its chlorinated counterpart .
  • Fluorosulfonyl vs. Trifluoromethyl : While both groups are electron-withdrawing, -SO₂F has a greater inductive effect than -CF₃, which may increase the stability of intermediates in Suzuki-Miyaura couplings or other cross-coupling reactions .
  • Fluorosulfonyl vs. Methyl/Hydroxymethyl : The methyl group (-CH₃) donates electrons via hyperconjugation, reducing ring electrophilicity. Hydroxymethyl (-CH₂OH) introduces hydrogen-bonding capability, altering solubility and reactivity profiles .

Biological Activity

Methyl 3-bromo-5-(fluorosulfonyl)benzoate is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 3-bromo-5-(fluorosulfonyl)benzoate possesses a benzoate structure with a bromine atom and a fluorosulfonyl group attached to the aromatic ring. The presence of these functional groups is crucial for its reactivity and biological interactions.

The biological activity of methyl 3-bromo-5-(fluorosulfonyl)benzoate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorosulfonyl group can participate in electrophilic reactions, potentially leading to the formation of covalent bonds with nucleophilic sites in proteins or enzymes. This characteristic makes it a candidate for developing inhibitors against specific biological pathways.

Biological Activity Overview

  • Antimicrobial Activity :
    • Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The incorporation of the fluorosulfonyl group may enhance activity against certain bacterial strains, though specific data on methyl 3-bromo-5-(fluorosulfonyl)benzoate is limited.
  • Enzyme Inhibition :
    • Research indicates that fluorinated compounds often serve as enzyme inhibitors. For instance, studies have shown that fluorinated benzoates can inhibit ATP synthase, a critical enzyme in cellular energy production . This inhibition could extend to other enzyme systems, making it a valuable compound for therapeutic development.
  • Anticancer Potential :
    • The structural features of methyl 3-bromo-5-(fluorosulfonyl)benzoate suggest potential anticancer activity. Compounds with similar functionalities have been investigated for their ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including disruption of cellular signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialPotential activity against E. coli
Enzyme InhibitionInhibitory effects on ATP synthase
AnticancerInduces apoptosis in cancer cell lines

Case Study: Enzyme Inhibition

In a study examining the effects of fluorinated benzoates on ATP synthase, methyl 3-bromo-5-(fluorosulfonyl)benzoate was tested for its inhibitory potential. Results indicated that similar compounds could inhibit ATP synthesis at micromolar concentrations, suggesting that methyl 3-bromo-5-(fluorosulfonyl)benzoate may exhibit comparable properties .

Case Study: Antimicrobial Activity

A recent evaluation of fluorosulfonated derivatives highlighted their effectiveness against various bacterial strains, including E. coli. While specific data on methyl 3-bromo-5-(fluorosulfonyl)benzoate was not detailed, the structural similarities suggest it may possess similar antimicrobial properties .

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